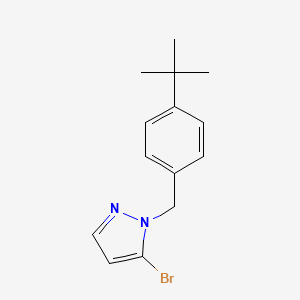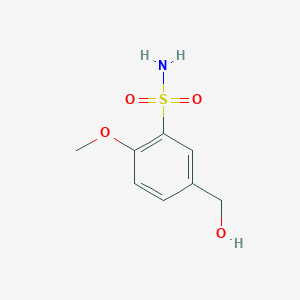
N-(1-acetylindolin-6-yl)-2-(thiophen-2-yl)acetamide
説明
N-(1-acetylindolin-6-yl)-2-(thiophen-2-yl)acetamide, also known as 6-Acetyl-1-(2-thienyl)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid ethyl ester, is a synthetic compound that has been studied for its potential therapeutic applications. It belongs to the class of β-carbolines, which are known to possess a wide range of biological activities.
作用機序
The exact mechanism of action of N-(1-acetylindolin-6-yl)-2-(thiophen-2-yl)acetamide is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB and MAPK pathways. It also appears to have an effect on the expression of various genes related to inflammation and oxidative stress.
Biochemical and physiological effects:
Studies have shown that N-(1-acetylindolin-6-yl)-2-(thiophen-2-yl)acetamide has a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various tissues, including the brain. It also appears to have a protective effect on neurons, potentially slowing the progression of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(1-acetylindolin-6-yl)-2-(thiophen-2-yl)acetamide in lab experiments is its potential as a treatment for neurodegenerative diseases. It also has anti-inflammatory and antioxidant properties, which could be useful in a variety of experimental settings. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to interpret results.
将来の方向性
There are a number of potential future directions for research on N-(1-acetylindolin-6-yl)-2-(thiophen-2-yl)acetamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies could help to elucidate its mechanism of action and identify potential targets for therapeutic intervention. Other areas of interest include its anti-inflammatory and antioxidant properties, which could have applications in a variety of experimental settings. Overall, N-(1-acetylindolin-6-yl)-2-(thiophen-2-yl)acetamide appears to be a promising compound with a wide range of potential therapeutic applications.
科学的研究の応用
N-(1-acetylindolin-6-yl)-2-(thiophen-2-yl)acetamide has been studied for its potential therapeutic applications in various areas of medicine. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. Studies have also shown that it has potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-11(19)18-7-6-12-4-5-13(9-15(12)18)17-16(20)10-14-3-2-8-21-14/h2-5,8-9H,6-7,10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZPSHQSFIPAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetylindolin-6-yl)-2-(thiophen-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![7-Iodo-3-(1-methylcyclopropyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3209046.png)


![Benzene, [[(3-methylenecyclobutyl)oxy]methyl]-](/img/structure/B3209063.png)


![2-(naphthalen-1-yl)-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B3209089.png)



